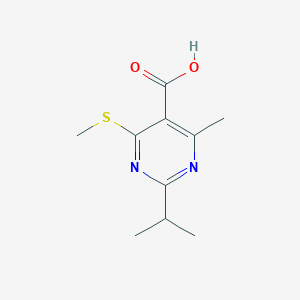

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid

Description

This pyrimidine derivative (IUPAC name: 2-isopropyl-4-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylic acid) features a carboxylic acid group at position 5, a methylsulfanyl (-SMe) substituent at position 6, a methyl group at position 4, and an isopropyl group at position 2 (Fig. 1). Its molecular formula is C₁₀H₁₄N₂O₂S, with a molar mass of 234.30 g/mol. The compound is of interest in medicinal chemistry due to the pyrimidine core’s prevalence in kinase inhibitors and antimicrobial agents. The methylsulfanyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, influencing bioavailability and target binding.

Properties

IUPAC Name |

4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-5(2)8-11-6(3)7(10(13)14)9(12-8)15-4/h5H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALUAHKMELSHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyrimidine and methylthiol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale reactors: To handle the multi-step synthesis efficiently.

Optimized reaction conditions: Including temperature, pressure, and catalysts to maximize yield and purity.

Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The structural characteristics of 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid may enhance its efficacy against various pathogens. Studies have shown that similar pyrimidine derivatives can inhibit bacterial growth and demonstrate antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

- Antioxidant Properties :

-

Anticancer Research :

- There is ongoing research into the anticancer properties of pyrimidine derivatives. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast and colon cancers . The unique methylthio group in this compound may contribute to enhanced biological activity.

Pharmacological Studies

- In Silico Studies :

- Drug Design :

Agricultural Applications

- Pesticide Development :

- Compounds with similar pyrimidine structures have been explored for use as agrochemicals due to their biological activity against pests and pathogens affecting crops. The potential application of this compound in developing more effective and environmentally friendly pesticides is an area of interest .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: It could inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogues, highlighting structural differences and their implications:

Key Observations:

- Methylsulfanyl (-SMe) at position 6 provides moderate electron-donating effects, contrasting with the electron-withdrawing pentafluoroethyl (-CF₂CF₃) group in , which increases metabolic stability.

Solubility and Bioavailability :

- The carboxylic acid group in the target compound improves water solubility compared to ester derivatives (e.g., ’s ethyl ester), though ester forms may enhance cell membrane permeability.

- The sulfanyl (-SH) group in ’s analogue increases acidity (pKa ~6–8) but reduces stability due to oxidation risks.

Biological Activity

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, cytotoxic, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrimidine ring substituted with a methylsulfanyl group and a propan-2-yl side chain, which may influence its biological interactions and activity.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related pyrimidine derivatives have shown inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory effects are attributed to the ability of these compounds to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, which play critical roles in inflammatory responses.

2. Cytotoxic Activity

The compound's cytotoxic potential has been evaluated against various cancer cell lines. A study focusing on structure–activity relationships (SAR) demonstrated that modifications at specific positions on the pyrimidine ring could enhance cytotoxicity. For example, derivatives with specific substituents at the C-6 position exhibited improved activity against cancer cell lines, indicating that the structural configuration significantly influences biological efficacy .

Table 1: Cytotoxicity Data of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 15.3 |

| Pyrimidine derivative A | MCF7 | 10.5 |

| Pyrimidine derivative B | A549 | 8.7 |

3. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored, with some compounds demonstrating notable activity against bacterial strains. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study using carrageenan-induced paw edema in rats, derivatives similar to this compound significantly reduced edema compared to control groups. The results indicated a dose-dependent response, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity in Cancer Models

A series of experiments were conducted on various tumor cell lines, including breast and colon cancer cells. The compound exhibited selective cytotoxicity, causing G1 phase arrest in treated cells. The findings suggest that this compound could be further developed for therapeutic applications in oncology .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can lead to significant changes in pharmacological profiles:

Key Observations:

- Substituents at the C-6 position enhance anti-inflammatory activity.

- Modifications at the C-2 and C-5 positions can influence cytotoxic effects.

Table 2: Structure–Activity Relationships

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Alkyl groups | Increased cytotoxicity |

| C-6 | Electron-donating groups | Enhanced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with β-diketones or β-keto esters. For example, methylsulfanyl and isopropyl substituents may be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization involves monitoring reaction temperatures (e.g., 80–120°C) and catalysts (e.g., p-toluenesulfonic acid for cyclization). Purity can be enhanced using column chromatography with ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group orientation?

- Methodological Answer : X-ray crystallography is critical for resolving ambiguities in substituent positioning. For related pyrimidine derivatives, bond angles (e.g., C–S–C ≈ 100°) and torsional parameters (e.g., C9–C5–C6–N2 = 170.0°) from single-crystal studies provide definitive evidence . Complement with H/C NMR (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm) and HRMS for molecular ion validation.

Q. What safety protocols are recommended for handling thiomethyl-containing pyrimidines during synthesis?

- Methodological Answer : Use gloveboxes or fume hoods to avoid exposure to volatile sulfur byproducts. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Waste containing sulfur moieties should be treated with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent environmental release of toxic intermediates .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl and isopropyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methylsulfanyl group acts as an electron donor via resonance, activating the pyrimidine ring at the 4- and 6-positions. Isopropyl groups introduce steric hindrance, reducing reactivity at the 2-position. Computational studies (DFT) can quantify charge distribution, while Hammett plots using substituted analogs may empirically validate electronic effects .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Discrepancies between predicted and observed NMR signals often arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) can identify conformational exchanges. For example, broadening of methylsulfanyl signals at low temperatures (−40°C) suggests restricted rotation. 2D-NOESY or ROESY experiments further clarify spatial proximity .

Q. How can computational modeling predict the compound’s solubility and crystallinity for formulation studies?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model lattice packing efficiency. Parameters like LogP (≈2.8) and Hansen solubility parameters predict compatibility with polar solvents (e.g., DMSO). Crystal structure prediction (CSP) software (e.g., Mercury) identifies polymorphs based on hydrogen-bonding motifs .

Q. What mechanistic insights explain low yields in carboxylation reactions at the pyrimidine 5-position?

- Methodological Answer : Steric hindrance from the isopropyl group may impede carboxylation. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Alternative reagents like trimethylsilyl cyanide (TMSCN) or CO under high pressure may improve electrophilic trapping efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.